BenchChemオンラインストアへようこそ!

Fosgemcitabine palabenamide

Biliary Tract Cancer Phase III Clinical Trial Overall Survival

Fosgemcitabine palabenamide (NUC-1031/Acelarin) is a phosphoramidate ProTide prodrug that overcomes gemcitabine resistance by entering cells via passive diffusion (logP 3.18 vs 0.14), bypassing hENT1, dCK, and CDA. Delivers 217× higher dFdCTP vs gemcitabine. Ideal for pancreatic cancer resistance studies and low-hENT1 models. Note: Phase III NuTide:121 showed inferior survival vs gemcitabine/cisplatin in BTC, highlighting context-specific procurement.

Molecular Formula C25H27F2N4O8P
Molecular Weight 580.5 g/mol
CAS No. 1562406-27-2
Cat. No. B8819155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosgemcitabine palabenamide
CAS1562406-27-2
Molecular FormulaC25H27F2N4O8P
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
InChIInChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40-/m0/s1
InChIKeyNHTKGYOMICWFQZ-BBOXMAMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosgemcitabine Palabenamide (NUC-1031): A Phosphoramidate ProTide Prodrug of Gemcitabine for Overcoming Key Resistance Mechanisms


Fosgemcitabine palabenamide (also known as NUC-1031, Acelarin, CPF-31, MTL-007, GTPL7389) is a small molecule antineoplastic agent classified as a pyrimidine nucleoside analog [1]. It is an aryloxy phosphoramidate prodrug of gemcitabine, a widely used chemotherapeutic [2]. The compound was developed using ProTide technology to bypass key gemcitabine resistance mechanisms: dependence on nucleoside transporters for cellular uptake, rate-limiting phosphorylation by deoxycytidine kinase (dCK), and inactivation by cytidine deaminase (CDA) [2]. Upon cellular entry, it is enzymatically converted to the active metabolites difluorodeoxycytidine diphosphate (dFdCDP) and triphosphate (dFdCTP), which inhibit ribonucleotide reductase and DNA synthesis, respectively [1].

Why Fosgemcitabine Palabenamide Cannot Be Interchanged with Generic Gemcitabine or Other Prodrugs


Direct substitution of fosgemcitabine palabenamide with generic gemcitabine is not scientifically justified due to fundamentally distinct molecular pharmacology, pharmacokinetic exposure, and clinical outcome profiles. As a phosphoramidate ProTide, fosgemcitabine palabenamide bypasses the three principal resistance mechanisms that limit gemcitabine efficacy: it enters cells via passive diffusion independently of human equilibrative nucleoside transporter 1 (hENT1), is delivered as a monophosphate form obviating the rate-limiting dCK phosphorylation step, and resists deamination by CDA [1]. These properties translate to a 217-fold higher peak concentration of the active intracellular metabolite dFdCTP compared to equimolar gemcitabine [2]. However, this biochemical advantage does not equate to clinical superiority in all contexts; a pivotal Phase III trial (NuTide:121) demonstrated inferior overall survival versus gemcitabine/cisplatin in advanced biliary tract cancer, underscoring that simple substitution based on mechanistic promise is unsound and that procurement decisions must be guided by specific, context-dependent evidence [3].

Fosgemcitabine Palabenamide: Head-to-Head Quantitative Evidence Versus Comparators


Phase III Clinical Outcome: Inferior Overall Survival in Advanced Biliary Tract Cancer Compared to Gemcitabine/Cisplatin

In the randomized Phase III NuTide:121 trial (NCT04163900) comparing first-line fosgemcitabine palabenamide (NUC-1031) plus cisplatin versus gemcitabine plus cisplatin in advanced biliary tract cancer, the NUC-1031 arm demonstrated significantly inferior overall survival (OS). The trial was terminated early due to futility [1].

Biliary Tract Cancer Phase III Clinical Trial Overall Survival

Intracellular Active Metabolite Exposure: 217-Fold Higher dFdCTP Cmax Versus Gemcitabine

In a Phase I dose-escalation study of fosgemcitabine palabenamide in patients with advanced solid tumors, the peak plasma concentration (Cmax) of the active intracellular metabolite dFdCTP was 217 times greater than that reported for equimolar doses of gemcitabine. Minimal toxic metabolite accumulation was observed [1].

Pharmacokinetics Active Metabolite dFdCTP

In Vitro Antiproliferative Activity: Comparative IC50 Values in Cancer Cell Lines

Fosgemcitabine palabenamide (NUC-1031) demonstrated potent inhibition of cancer cell proliferation across multiple lines. However, direct comparison with gemcitabine shows context-dependent potency differences [1] [2].

In Vitro Antiproliferative Activity IC50

Lipophilicity and Cellular Uptake: XLogP Comparison with Gemcitabine

Fosgemcitabine palabenamide exhibits substantially higher lipophilicity than gemcitabine, enabling passive diffusion across cell membranes independent of nucleoside transporters. This is quantified by the XLogP value [1] [2].

Lipophilicity Cellular Uptake Physicochemical Properties

Resistance Profile: Independence from hENT1, dCK, and CDA

Fosgemcitabine palabenamide was specifically designed to circumvent the three primary resistance mechanisms that limit gemcitabine efficacy. In vitro studies confirm that its activation is significantly less dependent on deoxycytidine kinase (dCK) and nucleoside transporters (hENT1), and it is resistant to cytidine deaminase (CDA)-mediated degradation [1]. In contrast, gemcitabine requires hENT1 for cellular uptake, dCK for the rate-limiting first phosphorylation step, and is susceptible to deamination by CDA [2].

Drug Resistance hENT1 Deoxycytidine Kinase Cytidine Deaminase

In Vivo Efficacy: Tumor Growth Reduction in Gemcitabine-Resistant Pancreatic Cancer Xenografts

Fosgemcitabine palabenamide demonstrated significant tumor volume reduction in both partially responsive and gemcitabine-resistant pancreatic cancer xenograft models. At a dose of 0.076 mmol/kg, NUC-1031 reduced tumor growth in Mia-PaCa-2 (partially responsive) and BxPC-3 (gemcitabine-resistant) mouse xenografts [1].

In Vivo Xenograft Gemcitabine Resistance Pancreatic Cancer

Optimal Research and Industrial Application Scenarios for Fosgemcitabine Palabenamide Based on Quantitative Evidence


Investigating Gemcitabine Resistance Mechanisms in Pancreatic Cancer

Researchers studying acquired or intrinsic gemcitabine resistance in pancreatic cancer should consider fosgemcitabine palabenamide as a tool compound. The agent's ability to bypass hENT1, dCK, and CDA [1] combined with its demonstrated in vivo activity in the gemcitabine-resistant BxPC-3 xenograft model [2] makes it uniquely suited for experiments designed to dissect the contribution of these specific resistance pathways to treatment failure.

Pharmacokinetic Modeling of Intracellular Nucleotide Analog Activation

For studies requiring high intracellular concentrations of the active metabolite dFdCTP, fosgemcitabine palabenamide offers a distinct advantage. Phase I clinical data demonstrate a 217-fold higher Cmax of dFdCTP compared to equimolar gemcitabine [1]. This property is particularly relevant for in vitro or in vivo models where maximal DNA damage induction is the primary endpoint, or for investigating the relationship between intracellular dFdCTP levels and pharmacodynamic effects.

Cell Line Screening Where Nucleoside Transporter Expression Is Low or Absent

Given that fosgemcitabine palabenamide enters cells via passive diffusion due to its 3.18 XLogP (vs. 0.14 for gemcitabine) [1] [2], it is the preferred agent for screening panels of cell lines with low or absent hENT1 expression. In such contexts, gemcitabine would show false-negative results due to impaired uptake, whereas fosgemcitabine palabenamide provides a more accurate assessment of the sensitivity of the intracellular machinery to nucleoside analog-induced cytotoxicity.

Comparative Efficacy Studies in Biliary Tract Cancer Models with Caution

The Phase III NuTide:121 trial provides a critical cautionary note for researchers using fosgemcitabine palabenamide in biliary tract cancer models. The agent demonstrated a higher objective response rate (18.7% vs. 12.4%) but inferior overall survival (9.2 vs. 12.6 months, HR 1.79) compared to gemcitabine/cisplatin [1]. This dissociation between response and survival endpoints suggests that fosgemcitabine palabenamide may be useful for studying tumor response dynamics in preclinical BTC models but should not be assumed to translate to a survival benefit, and this negative clinical outcome provides a valuable benchmark for validating preclinical models of this disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosgemcitabine palabenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.